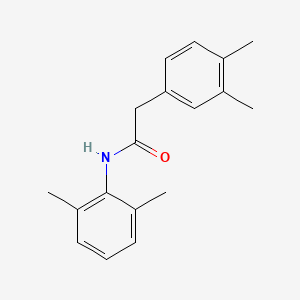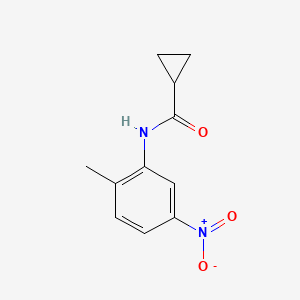
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
Overview
Description
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide, also known as MNCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNCP is a cyclopropane-containing compound that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is not fully understood. However, it has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been reported to possess antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit good stability under various conditions. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to possess a high degree of selectivity towards COX-2, making it a potentially useful tool for studying the role of COX-2 in various biological processes.
However, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide also has some limitations for lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to exhibit some toxicity towards certain cell lines, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the research on N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide and its potential therapeutic applications. Furthermore, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide may be used as a scaffold for the development of novel compounds with improved properties. Finally, the use of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide as a fluorescent probe for the detection of metal ions may have potential applications in various fields, including environmental monitoring and medical diagnostics.
Conclusion
In conclusion, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been reported to possess antitumor activity against various cancer cell lines. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relative ease of synthesis and high selectivity towards COX-2. However, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in aqueous solutions and toxicity towards certain cell lines. There are several future directions for the research on N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Synthesis Methods
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 2-methyl-5-nitroaniline with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-methyl-5-nitroaniline with cyclopropanecarboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide in good yields.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been widely used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to possess antitumor activity against various cancer cell lines. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-5-9(13(15)16)6-10(7)12-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWZMZRRKSAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358181 | |
| Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
CAS RN |
6098-72-2 | |
| Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



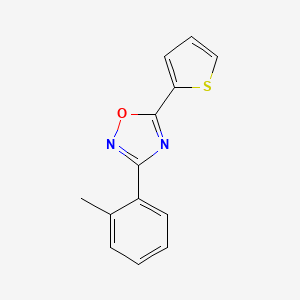
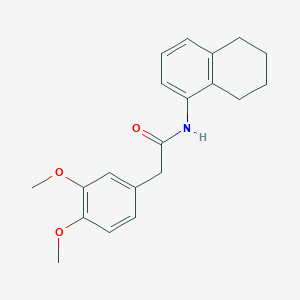
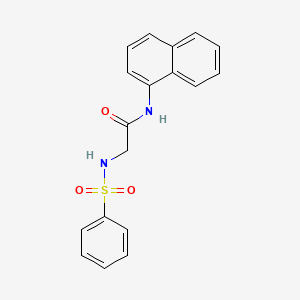
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

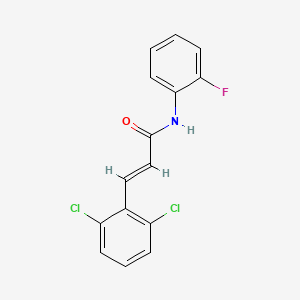
![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)

